Cas no 32062-69-4 (3-(4-bromophenyl)-1-phenylthiourea)

3-(4-bromophenyl)-1-phenylthiourea structure
32062-69-4 structure
Product Name:3-(4-bromophenyl)-1-phenylthiourea
CAS No:32062-69-4
MF:C13H11BrN2S
MW:307.208840608597
MDL:MFCD00445447
CID:317681
PubChem ID:681388
Update Time:2025-04-19

3-(4-bromophenyl)-1-phenylthiourea Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-(4-bromophenyl)-N'-phenyl-
    • 1-(4-bromophenyl)-3-phenylthiourea
    • 1-(4-bromo-phenyl)-3-phenyl-thiourea
    • AC1LE70X
    • ARONIS022504
    • HMS2774F09
    • N-(4-bromophenyl)-N'-phenylthiourea
    • N-(4-bromo-phenyl)-N'-phenyl-thiourea
    • N-(4-Brom-phenyl)-N'-phenyl-thioharnstoff
    • N-(p-bromophenyl)-N'-phenylthiourea
    • N-phenyl-N'-p-bromophenylthiourea
    • NSC191409
    • STK030826
    • 3-(4-bromophenyl)-1-phenylthiourea
    • Thiourea, N-(4-bromophenyl)-N'-phenyl-
    • D95516
    • BS-42078
    • 32062-69-4
    • 1-(4-bromophenyl)-1-phenylthiourea
    • N-(4-Bromophenyl)-N-phenyl-Thiourea
    • 2704699-43-2
    • MDL: MFCD00445447
    • Inchi: 1S/C13H11BrN2S/c14-10-6-8-12(9-7-10)16(13(15)17)11-4-2-1-3-5-11/h1-9H,(H2,15,17)
    • InChI Key: KIFLSJISPDSBCJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N(C(N)=S)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 305.98273
  • Monoisotopic Mass: 305.983
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • Density: 1.584
  • Boiling Point: 390.8°Cat760mmHg
  • Flash Point: 190.1°C
  • Refractive Index: 1.762
  • PSA: 24.06

3-(4-bromophenyl)-1-phenylthiourea Pricemore >>

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